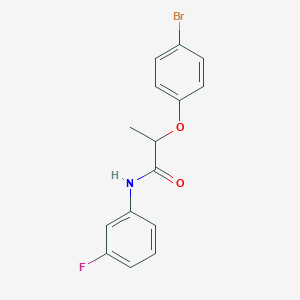

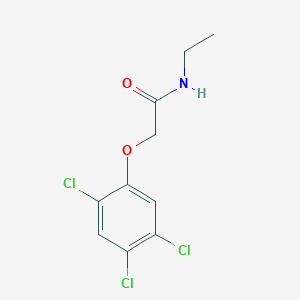

![molecular formula C23H29FN2O3 B4112047 N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)

N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide and related compounds involves multiple steps, including the preparation of adamantyl and morpholino derivatives. Likhosherstov et al. (2014) developed a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity, indicating a method for introducing the adamantyl group into the molecule (Likhosherstov et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds, including N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide, has been characterized through techniques such as X-ray diffraction. Prasad et al. (2018) detailed the crystal structure of a similar compound, highlighting the arrangement of atoms and bonds within the molecule (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide involve interactions with various reagents and conditions. Bashir and Gilchrist (1973) explored the photolysis and pyrolysis of triazinones, providing insights into the chemical behavior and transformation pathways of adamantyl and benzamide derivatives (Bashir & Gilchrist, 1973).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide. Piontek et al. (2018) investigated 4-halobenzamides, revealing the impact of halogen substitution on amide bond properties and highlighting the significance of structural elements in determining physical characteristics (Piontek et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming derivatives, are essential for the compound's application in synthesis and drug design. The work by Suchetan et al. (2016) on N-(arylsulfonyl)-4-fluorobenzamides provides a basis for understanding the influence of substitution patterns on the chemical behavior of benzamide derivatives (Suchetan et al., 2016).

Mécanisme D'action

Target of Action

The compound N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

Synthetic cannabinoids like N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide bind to the CB1 and CB2 receptors, similar to natural cannabinoids . The interaction with these receptors can lead to a variety of effects, depending on the specific structure of the synthetic cannabinoid .

Biochemical Pathways

Upon binding to the CB1 and CB2 receptors, synthetic cannabinoids can influence several biochemical pathways. These include the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt/mTOR pathway . The activation or inhibition of these pathways can lead to various downstream effects, such as changes in cell proliferation, immune response, and neurotransmitter release .

Pharmacokinetics

Like other synthetic cannabinoids, they are likely to be metabolized in the liver and excreted in urine . Their bioavailability can be influenced by factors such as route of administration, dose, and individual metabolism .

Result of Action

The molecular and cellular effects of synthetic cannabinoids can vary widely and can include psychoactive effects due to their interaction with CB1 receptors in the brain . Other effects can include changes in immune response, due to their interaction with CB2 receptors in immune cells .

Action Environment

The action, efficacy, and stability of synthetic cannabinoids can be influenced by various environmental factors. These can include the presence of other substances, the pH of the environment, and temperature . Additionally, legal and regulatory environments can impact the availability and use of these substances .

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O3/c24-19-3-1-18(2-4-19)21(27)25-20(22(28)26-5-7-29-8-6-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17,20H,5-14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNYIVVZFKHOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)

![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)

![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)

![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)

![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)